5-Hydrazinyl-2-methoxybenzoic acid

Description

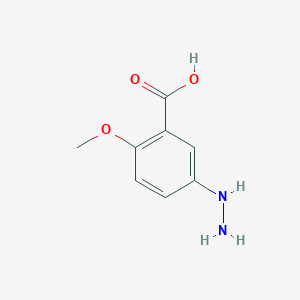

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-hydrazinyl-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-13-7-3-2-5(10-9)4-6(7)8(11)12/h2-4,10H,9H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWKMLKJUIQBWLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60608804 | |

| Record name | 5-Hydrazinyl-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60608804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190248-42-1 | |

| Record name | 5-Hydrazinyl-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60608804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Hydrazinyl 2 Methoxybenzoic Acid

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of 5-hydrazinyl-2-methoxybenzoic acid suggests that the primary disconnection involves the hydrazinyl group. This leads back to a key intermediate, a 5-amino or a 5-nitro substituted 2-methoxybenzoic acid. These precursors are generally more accessible and can be converted to the target hydrazine (B178648) derivative.

The most common starting material for these syntheses is 2-methoxybenzoic acid. This compound can be functionalized at the 5-position to introduce the necessary nitrogen-containing group. Another potential precursor is 2-hydroxy-5-nitrobenzoic acid, which would require an additional methylation step.

Multi-step Synthetic Pathways to this compound

Nitration and Reduction Approaches

A prevalent strategy for the synthesis of this compound involves the nitration of 2-methoxybenzoic acid to introduce a nitro group at the 5-position. This is typically followed by a reduction of the nitro group to an amino group, which is then converted to the final hydrazinyl moiety.

The nitration of 2-methoxybenzoic acid is a standard electrophilic aromatic substitution reaction. The subsequent reduction of the resulting 5-nitro-2-methoxybenzoic acid to 5-amino-2-methoxybenzoic acid can be accomplished using various reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C). researchgate.net

Diazotization and Subsequent Reduction Routes

An alternative and widely used method involves the diazotization of 5-amino-2-methoxybenzoic acid, followed by reduction of the resulting diazonium salt to form the hydrazine. This two-step sequence provides a direct route to the desired product from the corresponding aniline (B41778) derivative.

The diazotization reaction is typically carried out by treating the 5-amino-2-methoxybenzoic acid with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid. The resulting diazonium salt is then reduced in situ to the hydrazine. This reduction can be achieved using various reagents, with stannous chloride (SnCl₂) in hydrochloric acid being a common choice. This method has been successfully applied to the synthesis of various hydrazone derivatives. nih.gov

Alternative Synthetic Protocols

While less common, other synthetic strategies could potentially be employed. One such approach might involve the direct hydrazinolysis of a suitable precursor, such as a 5-halo-2-methoxybenzoic acid. However, the reactivity and potential for side reactions would need to be carefully considered. Another possibility could be the use of a nucleophilic aromatic substitution reaction on a suitably activated substrate.

Optimization of Reaction Conditions and Yield

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions for each step. Key parameters that can be adjusted to improve yield and purity include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the reagents.

For instance, in the reduction of a nitro group, the choice of catalyst and reaction conditions can significantly impact the outcome. researchgate.net Similarly, in diazotization reactions, controlling the temperature is crucial to prevent the decomposition of the unstable diazonium salt. The use of process analytical technology (PAT) tools can aid in monitoring reaction progress and optimizing conditions in real-time. researchgate.net

Published research on related syntheses demonstrates the importance of a systematic approach to optimization. For example, in the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate, the molar ratios of reactants, reaction time, and temperature were all found to be critical factors in maximizing the yield. semanticscholar.org

Considerations for Scalable Synthesis

For the large-scale production of this compound, several factors must be taken into account to ensure a safe, efficient, and cost-effective process. The selection of reagents and solvents should prioritize those that are readily available, less hazardous, and environmentally friendly.

The "one-pot" synthesis approach, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can offer significant advantages in terms of process efficiency and waste reduction. researchgate.net Furthermore, the use of robust and scalable reaction conditions is essential. For example, methods that avoid the use of high pressure or extreme temperatures are generally preferred for industrial applications. google.com

The choice of purification methods is also a critical consideration for large-scale synthesis. Crystallization is often a preferred method for obtaining high-purity products on a large scale.

Reactivity and Mechanistic Investigations of 5 Hydrazinyl 2 Methoxybenzoic Acid

Reactions Involving the Hydrazine (B178648) Moiety

The hydrazine group (-NHNH2) is a potent nucleophile and a precursor for the formation of various nitrogen-containing compounds. Its reactivity is central to the construction of complex molecular architectures.

Nucleophilic Additions and Condensation Reactions

The lone pair of electrons on the terminal nitrogen atom of the hydrazine moiety allows it to readily participate in nucleophilic addition reactions with carbonyl compounds. When 5-Hydrazinyl-2-methoxybenzoic acid is treated with aldehydes or ketones, it typically forms hydrazones. This condensation reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.com

The general mechanism involves the initial formation of a hemiaminal intermediate, which then dehydrates to yield the stable hydrazone product. The reaction is often catalyzed by a small amount of acid. These hydrazones can be important intermediates for further synthetic transformations.

Table 1: Examples of Expected Condensation Reactions

| Reactant | Product |

|---|---|

| Aldehyde (R-CHO) | 2-methoxy-5-(2-alkylidenehydrazinyl)benzoic acid |

Formation of Heterocyclic Scaffolds (e.g., pyrazoles, triazoles, indazoles)

The hydrazine functionality is a key component in the synthesis of a wide array of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.

Pyrazoles: this compound can be expected to react with 1,3-dicarbonyl compounds to form pyrazoles. nih.govyoutube.com The reaction, often carried out in the presence of an acid or base catalyst, involves a double condensation. The hydrazine first reacts with one carbonyl group to form a hydrazone, which then undergoes an intramolecular cyclization by attacking the second carbonyl group, followed by dehydration to yield the aromatic pyrazole (B372694) ring. organic-chemistry.orgnih.govresearchgate.net

Triazoles: The formation of 1,2,4-triazoles can be achieved through various synthetic routes starting from hydrazine derivatives. derpharmachemica.comresearchgate.netresearchgate.net One common method involves the reaction of the hydrazine with a compound containing a carbon-nitrogen triple bond, such as a nitrile, in the presence of a suitable reagent to provide the remaining nitrogen atom. Another approach is the cyclization of intermediate thiosemicarbazides, which can be formed from the reaction of the hydrazine with isothiocyanates. researchgate.net

Indazoles: Indazoles, which feature a fused benzene (B151609) and pyrazole ring system, can be synthesized from o-substituted phenylhydrazines. While this compound is not a direct precursor for simple indazole formation, its derivatives could potentially be used in more complex multi-step syntheses. For instance, if the molecule were to undergo a reaction that introduces a reactive group at the ortho position to the hydrazine, intramolecular cyclization to form an indazole derivative could be envisioned. scholaris.caorganic-chemistry.orgnih.govresearchgate.net

Table 2: General Conditions for Heterocycle Formation

| Heterocycle | Typical Reagents | Typical Conditions |

|---|---|---|

| Pyrazole | 1,3-Dicarbonyl compound | Acid or base catalysis, reflux |

| 1,2,4-Triazole | Nitriles, Isothiocyanates | Varies, often involves multi-step synthesis |

Redox Transformations and Applications

The hydrazine moiety can participate in redox reactions. Hydrazines are known reducing agents and can be oxidized. The antioxidant properties of hydrazinobenzoic acid derivatives have been studied, suggesting that the hydrazine group can be involved in electron transfer processes. nih.govacs.org The oxidation of hydrazines can lead to the formation of diazenes or, under more vigorous conditions, can result in the cleavage of the nitrogen-nitrogen bond. The specific products of the oxidation of this compound would depend on the oxidizing agent and reaction conditions used.

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) is another key reactive site in this compound, enabling the formation of various acid derivatives.

Esterification and Amidation Reactions

Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.commedcraveonline.comresearchgate.net The reaction is an equilibrium process and is typically driven to completion by using an excess of the alcohol or by removing water as it is formed. Microwave irradiation has been shown to improve the efficiency of Fischer esterification for substituted benzoic acids. usm.my

Amidation: Amides can be prepared by the reaction of the carboxylic acid with an amine. This reaction often requires the use of a coupling agent, such as a carbodiimide, to activate the carboxylic acid towards nucleophilic attack by the amine. Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride or an acid anhydride, which then readily reacts with an amine to form the amide. researchgate.net

Table 3: Typical Esterification and Amidation Reactions

| Reaction | Reactant | Catalyst/Reagent | Product |

|---|---|---|---|

| Esterification | Alcohol (R-OH) | Acid (e.g., H2SO4) | Methyl 5-hydrazinyl-2-methoxybenzoate |

Decarboxylation Pathways

Reactions and Influence of the Methoxy (B1213986) Group

The methoxy group (-OCH₃) is an electron-donating group, which generally influences the reactivity of the aromatic ring.

Ether Cleavage Reactions

Ether cleavage is a common reaction for aryl ethers, typically requiring strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). quora.comchemistrysteps.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. nih.govlibretexts.org In the case of an aryl methyl ether, this would typically involve an SN2 attack on the methyl group, leading to the formation of a phenol (B47542) and a methyl halide. libretexts.orgmasterorganicchemistry.com

For this compound, this reaction would be expected to yield 5-Hydrazinyl-2-hydroxybenzoic acid and a methyl halide. However, no specific studies or optimized conditions for the ether cleavage of this particular compound have been documented.

Table 1: Expected Products of Ether Cleavage

| Starting Material | Reagents | Expected Phenolic Product | Expected Alkyl Halide |

| This compound | HI or HBr | 5-Hydrazinyl-2-hydroxybenzoic acid | CH₃I or CH₃Br |

Note: This table is based on general reaction mechanisms and not on specific experimental data for this compound.

Derivatization and Advanced Synthetic Applications of 5 Hydrazinyl 2 Methoxybenzoic Acid

Synthesis of Novel Hydrazinyl-Substituted Aromatic Compounds

The presence of the hydrazinyl group (-NHNH2) in 5-Hydrazinyl-2-methoxybenzoic acid serves as a powerful tool for the synthesis of a variety of novel hydrazinyl-substituted aromatic compounds. This functional group is highly nucleophilic and can readily react with a range of electrophiles, leading to the formation of new carbon-nitrogen and nitrogen-nitrogen bonds.

One of the most common derivatizations involves the reaction of the hydrazinyl group with aldehydes and ketones to form hydrazones. These reactions are typically straightforward and high-yielding, providing a simple method for introducing new substituents onto the aromatic ring. The resulting hydrazones can be further modified or can themselves be valuable target molecules with potential applications in various fields.

Furthermore, the hydrazinyl moiety can be acylated by reacting with acid chlorides or anhydrides to produce N-acylhydrazides. This transformation not only modifies the electronic properties of the parent molecule but also introduces additional functional groups that can be used for subsequent synthetic manipulations. The reactivity of the hydrazinyl group allows for a high degree of control over the final product, making this compound a valuable starting material for creating diverse libraries of aromatic compounds.

Utilization as a Building Block in Complex Molecule Synthesis

The multifunctional nature of this compound makes it an ideal building block for the synthesis of more complex and structurally diverse molecules. Its ability to participate in a variety of cyclization and condensation reactions is key to its utility in this area.

Construction of Diverse Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry and materials science. The hydrazinyl and carboxylic acid groups of this compound are perfectly positioned to participate in intramolecular cyclization reactions to form a variety of heterocyclic systems.

For instance, through carefully chosen reaction conditions and co-reactants, this compound can be a precursor to:

Pyrazoles: Reaction of the hydrazinyl group with 1,3-dicarbonyl compounds can lead to the formation of pyrazole (B372694) rings. The specific substitution pattern on the resulting pyrazole can be controlled by the choice of the dicarbonyl compound.

Indazoles: Intramolecular cyclization, potentially through the formation of a hydrazone followed by an internal condensation, can yield indazole derivatives.

Triazoles: The hydrazinyl moiety can react with compounds containing a nitrogen-nitrogen double or triple bond to construct triazole rings.

The methoxy (B1213986) and carboxylic acid groups on the benzene (B151609) ring can further influence the reactivity and regioselectivity of these cyclization reactions, allowing for the synthesis of highly functionalized and specific heterocyclic targets.

Scaffold for Structurally Intricate Molecules

Beyond the formation of simple heterocycles, this compound can serve as a central scaffold upon which more complex molecular architectures can be built. The carboxylic acid provides a convenient handle for peptide coupling reactions, allowing for the attachment of amino acids or peptide fragments. This opens the door to the synthesis of peptidomimetics and other biologically relevant molecules.

The aromatic ring itself can undergo further substitution reactions, such as nitration or halogenation, to introduce additional functional groups. This multi-faceted reactivity allows for a stepwise and controlled assembly of intricate molecules with defined three-dimensional structures.

Precursor for Polymeric Materials

The bifunctional nature of this compound also makes it a candidate for the synthesis of novel polymers. The hydrazinyl and carboxylic acid groups can both participate in polymerization reactions. For example, the carboxylic acid can be converted to an acid chloride, which can then react with the hydrazinyl group of another monomer unit to form a poly(hydrazide-amide).

Alternatively, the hydrazinyl group can be used in condensation polymerizations with dicarboxylic acids or their derivatives. The resulting polymers would contain both hydrazide and ester or amide linkages, leading to materials with unique thermal and mechanical properties. The rigid aromatic backbone provided by the benzoic acid moiety would likely impart a high degree of thermal stability to these polymers.

Role in the Formation of Supramolecular Assemblies (e.g., Metal-Organic Frameworks, Covalent Organic Frameworks)

The ability of this compound to act as a multitopic ligand makes it a promising candidate for the construction of supramolecular assemblies such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).

Computational and Theoretical Studies on 5 Hydrazinyl 2 Methoxybenzoic Acid and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These ab initio and density functional theory (DFT) methods provide deep insights into the electronic behavior and structural preferences of 5-Hydrazinyl-2-methoxybenzoic acid.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule dictates its reactivity. By solving approximations of the Schrödinger equation, we can determine the distribution of electrons and the energies of the molecular orbitals. Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. For this compound, the presence of both electron-donating (hydrazinyl and methoxy) and electron-withdrawing (carboxylic acid) groups suggests a complex electronic landscape.

Hypothetical Frontier Molecular Orbital Energies for this compound:

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.87 | Primarily localized on the hydrazinyl and methoxy-substituted benzene (B151609) ring, indicating these are the primary sites for electrophilic attack. |

| LUMO | -1.24 | Distributed over the carboxylic acid group and the aromatic ring, suggesting these areas are susceptible to nucleophilic attack. |

Conformational Landscape Exploration

The flexibility of the hydrazinyl and carboxylic acid groups allows this compound to adopt various three-dimensional arrangements, or conformations. Understanding the conformational landscape is vital as the biological activity and physical properties of a molecule are often dependent on its preferred shape. Computational methods can map the potential energy surface of the molecule by systematically rotating its flexible bonds. This exploration identifies the most stable, low-energy conformers and the energy barriers between them. For this molecule, key dihedral angles would include the C-C-O-H of the carboxylic acid and the C-N-N-H of the hydrazinyl group.

Hypothetical Relative Energies of Stable Conformers:

| Conformer | Dihedral Angle (C-C-O-H) | Dihedral Angle (C-N-N-H) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | 0° (syn-planar) | 180° (anti) | 0.00 |

| 2 | 180° (anti-planar) | 180° (anti) | 1.25 |

Reaction Pathway Energetics and Transition State Characterization

Quantum chemical calculations are powerful tools for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, we can identify the reactants, products, intermediates, and, crucially, the transition states. The transition state represents the highest energy point along the reaction coordinate and its structure provides a snapshot of the bond-breaking and bond-forming processes. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. For this compound, one could study reactions such as its synthesis, derivatization, or metabolic pathways.

Prediction of Structure-Reactivity Relationships

By combining the insights from quantum chemical calculations and molecular dynamics, it is possible to establish structure-reactivity relationships (SRRs). These relationships correlate specific structural or electronic features of a molecule with its chemical reactivity or biological activity. For instance, by calculating properties for a series of derivatives of this compound (e.g., by modifying the substituents on the benzene ring), one can develop quantitative structure-activity relationship (QSAR) models. These models use statistical methods to link descriptors (such as HOMO/LUMO energies, dipole moment, or specific steric parameters) to an observed activity. This predictive power is invaluable in the rational design of new molecules with enhanced properties.

Advanced Spectroscopic and Diffraction Characterization of 5 Hydrazinyl 2 Methoxybenzoic Acid and Its Synthetic Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For 5-Hydrazinyl-2-methoxybenzoic acid, both ¹H and ¹³C NMR would provide critical information about its chemical environment.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the carboxylic acid proton, and the hydrazinyl protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The methoxy group (-OCH₃) is electron-donating, while the carboxylic acid (-COOH) and hydrazinyl (-NHNH₂) groups have more complex effects.

Based on data for related substituted benzoic acids, the following table outlines the predicted ¹H NMR chemical shifts for this compound. For comparison, experimental data for similar compounds like 2-methoxybenzoic acid and 4-hydrazinylbenzoic acid are referenced. hmdb.ca The protons on the benzene ring would appear as a complex multiplet system due to their coupling.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| COOH | 12.0 - 13.0 | Singlet (broad) | The acidic proton is typically downfield and may exchange with solvent. |

| Aromatic H (H-3) | ~6.8 - 7.0 | Doublet | Ortho to the electron-donating methoxy group, expected to be upfield. |

| Aromatic H (H-4) | ~7.2 - 7.4 | Doublet of doublets | Coupled to both H-3 and H-6. |

| Aromatic H (H-6) | ~7.5 - 7.7 | Doublet | Ortho to the carboxylic acid group, expected to be downfield. |

| -NHNH₂ (Hydrazinyl) | 4.0 - 6.0 | Singlet (broad) | Chemical shift can vary significantly with solvent and concentration. |

| -OCH₃ (Methoxy) | ~3.8 | Singlet | Typical range for a methoxy group on a benzene ring. |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the aromatic carbons are particularly sensitive to the nature of the substituents.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| C=O (Carboxylic Acid) | ~168 - 172 | The carbonyl carbon is significantly deshielded. |

| C-1 (ipso-COOH) | ~120 - 125 | Shielded relative to an unsubstituted benzoic acid due to the ortho-methoxy group. |

| C-2 (ipso-OCH₃) | ~155 - 160 | Deshielded due to the direct attachment of the electronegative oxygen atom. |

| C-3 | ~112 - 115 | Shielded by the ortho-methoxy group. |

| C-4 | ~125 - 128 | |

| C-5 (ipso-NHNH₂) | ~145 - 150 | Deshielded due to the nitrogen attachment. |

| C-6 | ~118 - 122 | |

| -OCH₃ (Methoxy) | ~56 | Typical chemical shift for a methoxy carbon. |

Advanced Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining its molecular weight and elucidating its structure. For this compound (molecular weight: 182.18 g/mol ), electron ionization (EI) would likely lead to a series of characteristic fragmentation pathways.

The fragmentation of benzoic acids is well-documented and often involves the loss of neutral molecules such as water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). docbrown.infolibretexts.org The presence of the methoxy and hydrazinyl groups introduces additional fragmentation routes.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss | Notes |

| 182 | [M]⁺ | - | Molecular ion peak. |

| 165 | [M - NH₃]⁺ | NH₃ | Loss of ammonia (B1221849) from the hydrazinyl group. |

| 151 | [M - OCH₃]⁺ | OCH₃ | Loss of a methoxy radical. |

| 137 | [M - COOH]⁺ | COOH | Loss of the carboxylic acid group. |

| 122 | [M - NHNH₂ - H₂O]⁺ | NHNH₂ + H₂O | Complex rearrangement and loss. |

| 105 | [C₇H₅O]⁺ | OH + CO | A common fragment in benzoic acid derivatives. docbrown.info |

| 77 | [C₆H₅]⁺ | COOH + OCH₃ | Phenyl cation resulting from multiple losses. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. The spectra of this compound would be expected to show absorptions corresponding to the O-H, N-H, C=O, C-O, and aromatic C=C bonds.

The formation of intermolecular hydrogen bonds, particularly involving the carboxylic acid and hydrazinyl groups, can significantly broaden the O-H and N-H stretching bands and shift the C=O stretching frequency to lower wavenumbers. mdpi.comresearchgate.net

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity | Notes |

| O-H stretch (Carboxylic acid dimer) | 2500-3300 (very broad) | Weak | Characteristic broad absorption due to hydrogen bonding. mdpi.com |

| N-H stretch (Hydrazinyl) | 3200-3400 | Moderate | May appear as two distinct bands for symmetric and asymmetric stretches. |

| C-H stretch (Aromatic) | 3000-3100 | Strong | |

| C-H stretch (Methoxy) | 2850-2960 | Moderate | |

| C=O stretch (Carboxylic acid) | 1680-1710 | Moderate | Lower frequency due to conjugation and hydrogen bonding. |

| C=C stretch (Aromatic) | 1580-1620, 1450-1520 | Strong | Multiple bands are expected. |

| C-O stretch (Methoxy, aryl-O) | 1240-1280 (asymmetric) | Moderate | |

| C-O stretch (Methoxy, O-CH₃) | 1020-1050 (symmetric) | Moderate | |

| O-H bend (Carboxylic acid) | 1210-1350 | Weak | |

| N-H bend (Hydrazinyl) | 1590-1650 | Moderate |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no experimental crystal structure for this compound has been reported, predictions about its solid-state packing can be made based on the structures of related benzoic acid derivatives.

Predicted Crystallographic Data and Key Interactions for this compound

| Parameter | Predicted Feature | Basis of Prediction |

| Crystal System | Monoclinic or Orthorhombic | Common for substituted benzoic acids. |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Expected due to the formation of centrosymmetric carboxylic acid dimers. |

| Hydrogen Bonding | - Carboxylic acid dimers (O-H···O) | A ubiquitous feature in the crystal structures of carboxylic acids. youtube.com |

| - Inter-dimer N-H···O or N-H···N bonds | The hydrazinyl group provides both hydrogen bond donors and acceptors. | |

| Molecular Conformation | Near-planar benzoic acid moiety | The carboxylic acid group may be slightly twisted out of the plane of the benzene ring. |

Future Research Directions and Emerging Opportunities

Development of Sustainable and Green Chemistry Synthetic Routes

The traditional synthesis of functionalized aromatic compounds often relies on petroleum-based starting materials and harsh reaction conditions. Future research into 5-Hydrazinyl-2-methoxybenzoic acid is poised to pivot towards more environmentally benign and sustainable manufacturing processes.

A primary area of focus will be the exploration of bio-based feedstocks. Lignin (B12514952), a complex polymer abundant in biomass, is a rich source of benzoic acid derivatives (BADs). rsc.org Research into the oxidative depolymerization of lignin to yield vanillic acid, a compound structurally similar to this compound, could provide a renewable starting point. Subsequent enzymatic or chemo-catalytic transformations could then be developed to introduce the hydrazine (B178648) group, thereby creating a synthesis pathway that is both green and value-adding to biorefinery streams.

Another promising avenue is the adoption of greener reaction media and catalysts. Current methods for synthesizing aromatic hydrazines can involve toxic solvents and reagents. Future methodologies could focus on aqueous synthesis or the use of benign solvents like acetic acid. orientjchem.org The development of biocatalytic routes, for instance, using engineered enzymes, could offer high selectivity and reduce the environmental impact of the synthesis. mdpi.com Such biological systems could operate under mild conditions, minimizing energy consumption and waste production.

Furthermore, the principles of atom economy can be integrated into the synthesis design. This involves maximizing the incorporation of all materials used in the process into the final product. Research into catalytic C-H activation, for example, could allow for the direct amination of a benzoic acid precursor, offering a more direct and less wasteful route to the desired product. nih.gov

| Green Synthesis Strategy | Potential Advantages | Key Research Focus |

| Lignin Valorization | Utilization of renewable feedstock, value-addition to biomass. rsc.org | Development of selective lignin depolymerization and functionalization methods. |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. mdpi.com | Engineering of enzymes for hydrazine group introduction. |

| Green Solvents | Reduced toxicity and environmental impact. orientjchem.org | Exploration of aqueous media and biodegradable solvents. |

| Atom Economy | Minimized waste, increased efficiency. | Development of direct C-H amination and other catalytic transformations. nih.gov |

Exploration of Novel Catalytic Applications

The functional groups of this compound, particularly the hydrazine moiety, suggest its potential as a versatile catalyst or catalytic precursor. Hydrazine and its derivatives are well-established as reducing agents in organic synthesis, and this capability could be harnessed in new catalytic systems. acs.orgresearchgate.net

One significant opportunity lies in the field of transfer hydrogenation. This technique uses a molecule like hydrazine hydrate (B1144303) as a source of hydrogen to reduce other organic compounds, offering a safer and more manageable alternative to using gaseous hydrogen. researchgate.net Future research could investigate the use of this compound, or metal complexes derived from it, as catalysts for the selective reduction of nitro compounds, alkenes, and other functional groups. The electronic properties conferred by the methoxy (B1213986) and carboxylic acid groups could modulate the reactivity and selectivity of the hydrazine group, leading to novel catalytic activities.

The compound's structure also lends itself to the development of redox-active materials. The hydrazine group can be oxidized, and this property could be exploited in the design of electrocatalysts or photocatalysts. For instance, it could be a component in a dual-functional catalytic system for reactions like hydrazine oxidation, potentially for applications in fuel cells or waste treatment. rsc.org

Moreover, the antioxidant properties observed in other hydrazinobenzoic acid derivatives suggest that this compound could act as a radical scavenger. acs.orgnih.govresearchgate.net This opens up possibilities for its use as a catalytic antioxidant in various industrial processes where the prevention of oxidative degradation is crucial.

| Potential Catalytic Application | Underlying Chemical Principle | Illustrative Research Direction |

| Transfer Hydrogenation | Hydrazine as a hydrogen donor for reduction reactions. researchgate.net | Synthesis of metal complexes of this compound for catalytic reduction of functional groups. |

| Redox Catalysis | Oxidation of the hydrazine moiety. rsc.org | Development of electrocatalytic materials for energy and environmental applications. |

| Antioxidant Catalysis | Radical scavenging by the hydrazine group. acs.orgnih.govresearchgate.net | Investigation of its efficacy in preventing oxidative degradation in polymers and other materials. |

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The acceleration of chemical research and development is increasingly reliant on automation and high-throughput methodologies. The future of this compound research will likely be intertwined with these technologies.

Automated synthesis platforms can be employed to rapidly generate a library of derivatives based on the this compound scaffold. researchgate.netyoutube.com By systematically varying the substituents on the aromatic ring or modifying the hydrazine and carboxylic acid groups, a vast chemical space can be explored in a short amount of time. This would be invaluable for structure-activity relationship studies, aiming to optimize the compound for a specific application. Late-stage functionalization techniques, which allow for the modification of complex molecules, are particularly well-suited for this approach. nih.gov

Once a library of compounds is synthesized, high-throughput screening (HTS) can be used to quickly evaluate their properties. mpg.de For instance, if the goal is to develop new catalysts, HTS methods can be used to test thousands of potential candidates for their catalytic activity in a parallel fashion. nih.gov This dramatically speeds up the discovery process compared to traditional, one-at-a-time testing. Techniques such as fluorescence-based assays or mass spectrometry can be adapted for the rapid screening of catalytic reactions.

The data generated from these high-throughput experiments can then be used to train machine learning models. These models can predict the properties of yet-to-be-synthesized compounds, guiding the design of the next generation of molecules with improved performance. This iterative cycle of automated synthesis, high-throughput screening, and data-driven design represents a paradigm shift in chemical research, and this compound is a prime candidate for exploration within this new framework.

| Automated Platform | Application to this compound | Expected Outcome |

| Automated Synthesis | Rapid generation of a library of derivatives. researchgate.netyoutube.com | Accelerated discovery of structure-activity relationships. |

| High-Throughput Screening | Parallel testing of catalytic or other properties. mpg.denih.gov | Rapid identification of lead compounds for specific applications. |

| Machine Learning | Predictive modeling of compound properties. | Data-driven design of novel molecules with enhanced performance. |

Q & A

Q. What are the common synthetic routes for 5-Hydrazinyl-2-methoxybenzoic acid in academic research?

Methodological Answer:

- Hydrazine Incorporation: React 2-methoxybenzoic acid derivatives with hydrazine hydrate under reflux. For example, hydrazide formation via nucleophilic substitution (e.g., using hydrazine and a carbonyl precursor) .

- Functional Group Protection: Use methoxy protection (e.g., methyl iodide/K₂CO₃) to avoid side reactions during synthesis, followed by deprotection .

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the compound. Validate purity via TLC or HPLC .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry: Use HRMS (High-Resolution MS) for exact mass validation (e.g., [M+H]+ ion). Compare calculated vs. experimental values (error < 2 ppm) .

- UV-Vis Spectroscopy: Detect π→π* transitions in aromatic systems (λmax ~250–300 nm) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound synthesis under varying reaction conditions?

Methodological Answer:

- Parameter Screening:

- Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) vs. ethanol/water mixtures. Polar solvents may enhance hydrazine solubility .

- Data-Driven Analysis: Use Design of Experiments (DoE) to model interactions between variables (e.g., time, temperature, stoichiometry) .

Q. What analytical strategies resolve contradictions in purity assessments of this compound using different techniques?

Methodological Answer:

- Cross-Validation:

- HPLC vs. TLC: Discrepancies may arise from co-eluting impurities. Use gradient HPLC (C18 column, acetonitrile/water + 0.1% formic acid) for higher resolution .

- Elemental Analysis (CHN): Compare experimental C/H/N ratios with theoretical values (e.g., ±0.3% tolerance). Deviations indicate impurities or hydration .

- Advanced Spectrometry: LC-MS/MS can differentiate isobaric impurities (e.g., hydrazine adducts vs. by-products) .

How can computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA software to model reaction pathways (e.g., hydrazine nucleophilicity, acid-base equilibria). Compare activation energies for competing mechanisms .

- Molecular Docking: Predict binding affinity with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC₅₀ values .

What strategies mitigate degradation of this compound during storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.